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Compound of Interest

Compound Name: 1,3-Dielaidin

Cat. No.: B052962 Get Quote

A detailed comparative analysis of the spectroscopic characteristics of 1,3-Dielaidin and its

analogs is crucial for researchers in lipidomics, drug development, and food science. This

guide provides a comprehensive overview of their key spectral features, offering insights into

their structural nuances. While a complete experimental dataset for 1,3-Dielaidin is not publicly

available, this guide compiles the existing data and provides a framework for comparison with

its analogs.

1,3-Dielaidin is a 1,3-diglyceride with two elaidic acid molecules, which are trans-isomers of

oleic acid. Its spectroscopic signature is defined by the trans configuration of the double bonds

in its fatty acid chains and the diglyceride structure. For a robust comparison, we will examine

its features alongside a prominent triglyceride analog, 1,3-Dioleoyl-2-palmitoyl-glycerol (OPO),

a significant component of human milk fat substitutes, and where available, other related

triglycerides.

Spectroscopic Data Summary
The following table summarizes the key spectroscopic parameters for 1,3-Dielaidin and its

analogs. Due to the limited availability of public experimental data for 1,3-Dielaidin, some

values are inferred from its constituent fatty acid, elaidic acid.
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Compound Spectroscopic Technique
Key Parameters &
Observed Values

1,3-Dielaidin ¹³C NMR

Predicted: Carbonyl (~173

ppm), Olefinic (~130 ppm),

Methylene (~22-34 ppm),

Methyl (~14 ppm)

Mass Spectrometry (MS)

Predicted Molecular Ion:

[M+H]⁺, [M+Na]⁺.

Fragmentation would likely

involve neutral loss of the fatty

acid chains.

FTIR Spectroscopy

Inferred from Elaidic Acid: C-H

stretch (trans C=C-H) ~3025

cm⁻¹, C=O stretch ~1710

cm⁻¹, C=C stretch ~1655

cm⁻¹, trans C-H bend (out-of-

plane) ~965 cm⁻¹[1]

1,3-Dioleoyl-2-palmitoyl-

glycerol (OPO)
¹³C NMR

Data not explicitly found in

searches. Expected peaks

similar to other triglycerides

with oleic and palmitic acids.

Mass Spectrometry (MS)

Used as a standard in multi-

dimension mass spectrometry

(MDMS) for investigating

fragmentation patterns of

triglycerides in milk fat.

FTIR Spectroscopy

Data not explicitly found in

searches. Expected peaks: C-

H stretch (cis C=C-H) ~3005

cm⁻¹, C=O stretch ~1745

cm⁻¹, C=C stretch ~1655

cm⁻¹, cis C-H bend (out-of-

plane) ~720 cm⁻¹.
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1,2-Dioleoyl-3-

palmitoylglycerol
Mass Spectrometry (ESI-MS)

[M+Na]⁺ at m/z 881.75686,

with major fragments at m/z

599.5017 and 625.5173.

[M+NH₄]⁺ at m/z 876.80147,

with major fragments at m/z

577.5192 and 603.5349.[2]

1,3-Distearoyl-2-

linoleoylglycerol (SLS)
Mass Spectrometry (ESI-MS) [M+Na]⁺ at m/z 909.7878.[3]

1,3-Dipalmitoyl-2-

linoleoylglycerol (PLP)
Mass Spectrometry (ESI-MS) [M+Na]⁺ at m/z 853.7250.[3]

Experimental Protocols
Detailed experimental protocols are essential for reproducible spectroscopic analysis. Below

are generalized methodologies for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A method for quantitative ¹³C NMR of triglycerides can be performed using a relaxation agent

like chromium (III) acetylacetonate (Cr(acac)₃). This allows for the identification of characteristic

signals for individual fatty acids at different positions on the glycerol backbone. For sample

preparation, approximately 5.0 mg of a pure standard compound or 10.0 mg of a sample can

be weighed in a microcentrifuge tube. Deuterated chloroform (CDCl₃) containing a reference

standard is then added. A small amount of deuterated water (D₂O) can be added to exchange

hydroxyl protons.

Mass Spectrometry (MS)
For lipid analysis, tandem mass spectrometry coupled with ultra-high-pressure liquid

chromatography (UHPLC) is a common approach. Lipid extraction is the first step, often

following methods like Folch or Bligh and Dyer. It is crucial to use glass tubes and vials to avoid

contamination from plasticizers. A variety of mass spectrometers can be used, with Orbitraps

and Q-TOFs being popular for lipid analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
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FTIR spectra of lipids can be recorded using an FTIR spectrometer. For liquid samples, a thin

film can be applied to an appropriate substrate. Spectra are typically recorded over a range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Background spectra are essential for accurate

measurements.

Visualizing the Comparison: A Logical Workflow
The following diagram illustrates the logical workflow for a spectroscopic comparison of 1,3-
Dielaidin and its analogs.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b052962?utm_src=pdf-body
https://www.benchchem.com/product/b052962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Spectroscopic Comparison of Triglycerides

Data Analysis & Comparison

1,3-Dielaidin

NMR Spectroscopy
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Mass Spectrometry
(ESI-MS) FTIR Spectroscopy

Analog 1
(e.g., 1,3-Dioleoyl-2-palmitoyl-glycerol)

Analog 2
(e.g., 1,2-Dioleoyl-3-palmitoylglycerol)

Data Processing
(Peak Identification, Fragmentation Analysis)

Comparative Analysis

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic comparison of 1,3-Dielaidin and its analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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